molecular formula C11H16N2O2 B1479284 6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2098096-42-3

6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1479284
CAS RN: 2098096-42-3
M. Wt: 208.26 g/mol
InChI Key: CNAVJUCTSFXXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione is a cyclic compound derived from the pyrimidine family. It is a colorless, crystalline solid that is insoluble in water and soluble in ethanol and chloroform. It is commonly used in scientific research due to its ability to act as a reagent in a variety of synthetic reactions.

Scientific Research Applications

Anti-inflammatory Activities and SARs

Pyrimidine derivatives are noted for their significant pharmacological effects, which include anti-inflammatory activities. These compounds inhibit the expression and activities of critical inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins. This broad-spectrum anti-inflammatory action makes pyrimidine derivatives, including structures similar to "6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione," valuable for pharmaceutical applications. The detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimized toxicity (Rashid et al., 2021).

Synthetic Pathways and Catalysis

The synthesis of pyrimidine and its derivatives, including pyranopyrimidine scaffolds, is crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts play a significant role in the synthesis of these compounds, utilizing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and solvent-free conditions. This highlights the versatile and innovative approaches to developing pyrimidine-based compounds with potential pharmaceutical applications (Parmar et al., 2023).

Medicinal Perspectives and Alzheimer's Disease

Pyrimidine derivatives are explored for their potential as anti-Alzheimer's agents due to their structural diversity and the ability to interact with various biological targets. The SAR studies of these compounds offer insights into their pharmacological advancements, emphasizing the need for further research to understand their role in treating or managing Alzheimer's disease (Das et al., 2021).

Optical Sensors and Biological Activity

Pyrimidine derivatives are also significant in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. Their varied biological and medicinal applications further accentuate the importance of these compounds in scientific research (Jindal & Kaur, 2021).

properties

IUPAC Name

6-(cyclohexylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAVJUCTSFXXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(cyclohexylmethyl)pyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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